2-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-N,N,9-trimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxamide
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Overview
Description
2-[2-(4-Chloro-1H-pyrazol-1-yl)ethyl]-N~8~,N~8~,9-trimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxamide is a complex heterocyclic compound. It features a unique combination of pyrazole, thieno, triazolo, and pyrimidine rings, making it a subject of interest in various fields of scientific research. The presence of multiple nitrogen atoms and a chlorine substituent adds to its chemical versatility and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Chloro-1H-pyrazol-1-yl)ethyl]-N~8~,N~8~,9-trimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxamide typically involves multi-step reactions. The process begins with the preparation of the pyrazole ring, followed by the formation of the thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve optimizing reaction conditions to achieve high yields and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Chloro-1H-pyrazol-1-yl)ethyl]-N~8~,N~8~,9-trimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: The chlorine atom can be substituted with other groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
2-[2-(4-Chloro-1H-pyrazol-1-yl)ethyl]-N~8~,N~8~,9-trimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 2-[2-(4-Chloro-1H-pyrazol-1-yl)ethyl]-N~8~,N~8~,9-trimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-Dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole
- Hydrazine-coupled pyrazole derivatives
- Pyrazoloquinolines
Uniqueness
2-[2-(4-Chloro-1H-pyrazol-1-yl)ethyl]-N~8~,N~8~,9-trimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxamide is unique due to its combination of multiple heterocyclic rings and the presence of a chlorine substituent. This structural complexity contributes to its diverse chemical reactivity and potential biological activity, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C16H16ClN7OS |
---|---|
Molecular Weight |
389.9 g/mol |
IUPAC Name |
4-[2-(4-chloropyrazol-1-yl)ethyl]-N,N,12-trimethyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene-11-carboxamide |
InChI |
InChI=1S/C16H16ClN7OS/c1-9-12-14-20-11(4-5-23-7-10(17)6-19-23)21-24(14)8-18-15(12)26-13(9)16(25)22(2)3/h6-8H,4-5H2,1-3H3 |
InChI Key |
MZXWBTAIWYSVGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C3=NC(=NN3C=N2)CCN4C=C(C=N4)Cl)C(=O)N(C)C |
Origin of Product |
United States |
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